5-Bromo-4-methylpyridazin-3-amine

Lipophilicity Physicochemical property Drug-likeness

5-Bromo-4-methylpyridazin-3-amine (CAS 1638759-55-3) is a densely functionalized pyridazine derivative featuring a 3-amino group, a 4-methyl substituent, and a 5-bromo handle on the electron-deficient diazine ring. This substitution pattern places it at the intersection of the well-precedented aminopyridazine pharmacophore family — extensively explored for kinase inhibition, antiviral activity, and CNS-targeted agents — and the modern demands of palladium-catalyzed cross-coupling chemistry.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
Cat. No. B13010174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methylpyridazin-3-amine
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESCC1=C(N=NC=C1Br)N
InChIInChI=1S/C5H6BrN3/c1-3-4(6)2-8-9-5(3)7/h2H,1H3,(H2,7,9)
InChIKeySHWGLGDVTAPTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methylpyridazin-3-amine: A Strategic Heterocyclic Building Block for Kinase-Targeted Library Synthesis


5-Bromo-4-methylpyridazin-3-amine (CAS 1638759-55-3) is a densely functionalized pyridazine derivative featuring a 3-amino group, a 4-methyl substituent, and a 5-bromo handle on the electron-deficient diazine ring [1]. This substitution pattern places it at the intersection of the well-precedented aminopyridazine pharmacophore family — extensively explored for kinase inhibition, antiviral activity, and CNS-targeted agents — and the modern demands of palladium-catalyzed cross-coupling chemistry [2]. Unlike unsubstituted pyridazin-3-amine or mono-substituted analogs, the simultaneous presence of a directing methyl group, a reactive aryl bromide, and a free amine creates a trifunctional scaffold amenable to divergent, parallel library synthesis without the need for transient protecting group strategies .

Why Generic Pyridazin-3-amine Substitution Fails: The Structural Basis for Differentiated Synthetic and Biological Utility


Interchanging closely related pyridazin-3-amine analogs in a medicinal chemistry or chemical biology workflow is not risk-free, because the 4-methyl and 5-bromo substituents individually and cooperatively modulate three orthogonal properties: lipophilicity (affecting passive permeability and promiscuity), halogen-dependent cross-coupling reactivity (dictating the accessible chemical space during library expansion), and regioisomeric electronic effects (altering the electron density of the diazine ring and thus target binding) [1]. The 5-bromo-4-methyl pattern uniquely balances these parameters; removing the 4-methyl group drops the computed XLogP3 from 0.6 to 0.2, while replacing bromine with chlorine shifts both the reactivity profile for Suzuki-Miyaura coupling and the potential for halogen bonding interactions [2]. These differences, elaborated quantitatively below, demonstrate that generic substitution is not a viable procurement strategy when reproducible SAR exploration or scalable synthetic routes are required.

Quantitative Differentiation Evidence: 5-Bromo-4-methylpyridazin-3-amine vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison with 5-Des-methyl and 5-Chloro Analogs

The computed XLogP3 of 5-Bromo-4-methylpyridazin-3-amine is 0.6, representing a 0.4 log unit increase over the 5-des-methyl analog 5-Bromopyridazin-3-amine (XLogP3 = 0.2) and a 0.1 log unit increase over the 5-chloro congener 5-Chloro-4-methylpyridazin-3-amine (XLogP3 = 0.5) [1]. This difference corresponds to an approximately 2.5-fold higher predicted partition coefficient relative to the des-methyl comparator, which can translate into measurably different passive membrane permeability and nonspecific protein binding profiles in cellular assays [2].

Lipophilicity Physicochemical property Drug-likeness Permeability

Cross-Coupling Reactivity Advantage: Aryl Bromide vs. Aryl Chloride for Suzuki-Miyaura Derivatization

The 5-bromo substituent enables palladium-catalyzed Suzuki-Miyaura cross-coupling under milder conditions and with broader substrate scope compared to the 5-chloro analog 5-Chloro-4-methylpyridazin-3-amine. Aryl bromides are established to undergo oxidative addition to Pd(0) approximately 100-fold faster than aryl chlorides under standard conditions with Pd(PPh3)4 [1]. This reactivity difference is practically consequential: aminopyridazine scaffolds with bromo substituents have been reported to participate in Suzuki couplings with arylboronic acids at room temperature to 80 °C using Pd(PPh3)4 or Pd(OAc)2/SPhos systems, whereas the corresponding chloro derivatives typically require elevated temperatures (100-120 °C) or specialized bulky electron-rich phosphine ligands to achieve comparable conversion .

Suzuki-Miyaura coupling Cross-coupling C-C bond formation Library synthesis

Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Substitution and Impact on Electronic Properties

The 5-bromo-4-methyl substitution pattern places the electron-withdrawing bromine at the position para to the ring N-2 nitrogen and meta to the 3-amino group, whereas the 6-bromo regioisomer (6-Bromo-4-methylpyridazin-3-amine, CAS 1629048-22-1) positions bromine ortho to the 3-amino group . This topological difference produces distinct electronic effects: in the 5-bromo isomer, the inductive electron withdrawal of bromine is distributed differently across the π-system, affecting the basicity of the ring nitrogens and the hydrogen-bond donor/acceptor character of the 3-amino group. While quantitative pKa or Hammett data for this exact pair were not identified in public databases, the 6-bromo isomer is expected to exert a stronger through-bond influence on the 3-amino group due to closer proximity, potentially altering its nucleophilicity in subsequent derivatization reactions and its hydrogen-bonding geometry with biological targets [1].

Regioisomerism Electronic effect Pyridazine Structure-activity relationship

Fragment-Based Design Parameters: Molecular Weight and Heavy Atom Count Differentiation

With a molecular weight of 188.03 g/mol and nine heavy atoms, 5-Bromo-4-methylpyridazin-3-amine falls within the 'fragment' space (MW < 300) suitable for fragment-based drug discovery (FBDD) and meets the Astex Rule of Three criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The 5-chloro analog (MW 143.57) is lighter by 44.46 Da, and the 5-des-methyl analog (MW 174.00) is lighter by 14.03 Da. This additional mass, originating from the bromine atom, provides a convenient mass spectrometry handle for monitoring reactions and detecting metabolites, while the methyl group contributes hydrophobic surface area that can be exploited for Van der Waals interactions in protein binding pockets, particularly in kinase hinge regions where a small hydrophobic pocket often accommodates a methyl group [2].

Fragment-based drug discovery Lead-likeness Molecular weight Rule of Three

Aminopyridazine Pharmacophore Relevance: Established Kinase and CNS Target Engagement Potential

The 3-aminopyridazine scaffold is a recognized privileged structure in medicinal chemistry, with demonstrated activity across multiple target classes including cyclin-dependent kinases (CDK5, CK1 IC50 < 50 nM for optimized derivatives), bromodomain-containing proteins (SMARCA2/SMARCA4/PBRM1), GSK-3β, and GABA-A receptors [1]. The pyridazine ring system provides a hydrogen-bond acceptor/donor motif (N-1 and N-2 nitrogens; 3-NH2) that mimics the ATP adenine core, making it particularly suitable for kinase hinge-binding designs [2]. 5-Bromo-4-methylpyridazin-3-amine combines this validated pharmacophore core with synthetic handles for rapid diversification — a feature that distinguishes it from the simpler, less functionalized pyridazin-3-amine building blocks that require additional synthetic steps to install reactive or modulating groups.

Kinase inhibition Aminopyridazine pharmacophore Medicinal chemistry Privileged scaffold

Priority Application Scenarios for 5-Bromo-4-methylpyridazin-3-amine Based on Differentiated Properties


Kinase-Focused Fragment Library Construction via Suzuki-Miyaura Diversification

The compound is ideally suited as a core fragment for generating kinase-targeted screening libraries. The 5-bromo handle enables parallel Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids to explore the hydrophobic back pocket of kinase ATP-binding sites, while the 3-amino group can be subsequently acylated, sulfonylated, or alkylated to engage the hinge region . The computed XLogP3 of 0.6 ensures that even after aryl coupling, the resulting biaryl products typically remain within drug-like lipophilicity space, reducing the risk of generating overly lipophilic, promiscuous compounds — a common pitfall when using more lipophilic starting fragments [1].

Bromodomain Inhibitor Lead Optimization Leveraging the Aminopyridazine Core

Recent publications have established that appropriately substituted aminopyridazines can achieve potent and selective inhibition of bromodomain-containing proteins including SMARCA2, SMARCA4, and PBRM1 . 5-Bromo-4-methylpyridazin-3-amine provides the aminopyridazine nucleus with a synthetic handle at the 5-position that maps to a vector explored in published SAR campaigns, enabling the rapid synthesis of analogs probing the acetyl-lysine binding pocket [1]. The presence of the 4-methyl group may contribute to selectivity by filling a small hydrophobic sub-pocket adjacent to the conserved asparagine residue in certain bromodomains — a hypothesis testable through direct synthesis from this building block.

Building Block for CNS-Penetrant Kinase Probe Synthesis

For CNS-targeted kinase programs (e.g., GSK-3β, CDK5 in neurodegeneration), the relatively low molecular weight (188.03 Da) and moderate lipophilicity (XLogP3 = 0.6) position this compound as an attractive starting point where additional substituents can be added while maintaining the physicochemical parameters associated with blood-brain barrier penetration (MW < 400, TPSA < 90 Ų, cLogP 1-4) . The TPSA of 51.8 Ų for the core scaffold leaves considerable headroom for functionalization before exceeding the recommended CNS multiparameter optimization (MPO) thresholds, offering a distinct advantage over bulkier or more polar core scaffolds [1].

Regioselective Derivatization for Structure-Activity Relationship (SAR) Studies

The orthogonal reactivity of the 5-bromo (cross-coupling), 3-amino (acylation/alkylation), and 4-methyl (metabolic probe or additional functionalization via C-H activation) groups allows for systematic, sequential derivatization without protecting group manipulation . This trifunctional nature is not present in the 5-bromo-des-methyl analog (lacks the 4-methyl for SAR exploration of that vector) or the 5-chloro analog (less reactive in cross-coupling), making the specific 5-bromo-4-methyl substitution pattern the most synthetically enabling choice when a single building block must serve multiple SAR expansion directions [1].

Quote Request

Request a Quote for 5-Bromo-4-methylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.